Verosudil Hydrochloride (also known as AMA0076 or AR-12286) is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). [REFS-1, REFS-2] It demonstrates equivalent, high-potency inhibition against both ROCK1 and ROCK2 isoforms (Ki = 2 nM for both). [2] Developed primarily for ophthalmic applications such as glaucoma, its mechanism of action involves increasing the outflow of aqueous humor to reduce intraocular pressure (IOP). [REFS-1, REFS-2] The hydrochloride salt form is specifically utilized to enhance physicochemical properties relevant to formulation and handling.
While other ROCK inhibitors like Y-27632 and Fasudil are commercially available, they are not direct substitutes for Verosudil Hydrochloride in many applications. [1] Differences in in-vivo efficacy, particularly in ocular models, and side effect profiles such as hyperemia (redness) distinguish Verosudil from common alternatives like Y-39983. [2] Furthermore, the specific selection of the hydrochloride salt is a critical formulation decision aimed at optimizing aqueous solubility and stability, properties that are not guaranteed with the free base or alternative salt forms. For research involving topical ophthalmic formulations or requiring maximal in-vivo potency for IOP reduction, these differences in biological performance and chemical formulation make Verosudil Hydrochloride a distinct procurement choice. [2]
Verosudil demonstrates potent, single-digit nanomolar inhibitory activity against both key ROCK isoforms, with a reported Ki of 2 nM for both ROCK1 and ROCK2. [1] This is significantly more potent than other widely used ROCK inhibitors such as Fasudil, which has an IC50 of 0.73 µM (730 nM) for ROCK1, and is more comparable to other high-potency research compounds. This high on-target potency allows for the use of lower concentrations in cellular assays to achieve effective ROCK pathway inhibition.
| Evidence Dimension | Inhibitory Potency (Ki or IC50) |
| Target Compound Data | Ki = 2 nM (ROCK1), 2 nM (ROCK2) [<a href="https://www.liebertpub.com/doi/full/10.1089/jop.2017.0023" target="_blank">1</a>] |
| Comparator Or Baseline | Fasudil: IC50 = 730 nM (ROCK1) |
| Quantified Difference | Over 300-fold higher potency than Fasudil based on Ki vs. IC50 values |
| Conditions | In vitro kinase inhibition assays |
Higher potency reduces the amount of compound needed for experiments, lowers potential off-target effects, and provides a clearer structure-activity relationship in screening programs.
In a head-to-head comparison using an acute hypertensive rabbit model, Verosudil (AMA0076) was significantly more potent at preventing the elevation of intraocular pressure (IOP) than the widely used glaucoma treatments latanoprost and bimatoprost. [1] While both Verosudil and the comparator ROCK inhibitor Y-39983 provided equivalent IOP control in normotensive rabbits, Verosudil demonstrated a clear advantage in the hypertensive model over prostaglandin analogues. [1]
| Evidence Dimension | Prevention of Induced Intraocular Pressure (IOP) Elevation |
| Target Compound Data | Significantly more potent in preventing IOP elevation [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>] |
| Comparator Or Baseline | Latanoprost and Bimatoprost [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>] |
| Quantified Difference | Statistically significant (P < 0.0001) superior potency compared to latanoprost and bimatoprost in the model [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>] |
| Conditions | Topical administration in an acute hypertensive rabbit model |
For researchers studying glaucoma or screening for compounds with high in-vivo efficacy, this evidence demonstrates that Verosudil provides a more robust effect on IOP than established, clinically relevant comparators.
A critical drawback of many topical ROCK inhibitors is the induction of conjunctival hyperemia (ocular redness). In a direct comparison in rabbits, the degree of hyperemia was significantly lower in animals treated with Verosudil (AMA0076) than in those treated with the comparator ROCK inhibitor Y-39983. [1] This indicates a better local tolerance profile, which is a key differentiator for in-vivo studies and preclinical development.
| Evidence Dimension | Degree of Ocular Hyperemia |
| Target Compound Data | Significantly lower hyperemia score [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>] |
| Comparator Or Baseline | Y-39983 (ROCK inhibitor) [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>] |
| Quantified Difference | Statistically significant reduction in hyperemia compared to Y-39983 [<a href="https://iovs.arvojournals.org/article.aspx?articleid=2127787" target="_blank">1</a>] |
| Conditions | Topical administration to New Zealand White rabbits |
This improved tolerability profile makes Verosudil a more suitable candidate for chronic in-vivo studies, reducing confounding inflammatory responses and improving animal welfare.
Verosudil is supplied as a hydrochloride salt (CAS 1414854-44-6). [1] Salt formation is a standard pharmaceutical and chemical development strategy to improve the aqueous solubility, stability, and handling characteristics of a parent compound (free base, CAS 1414854-42-4). For researchers preparing aqueous stock solutions for cell culture or formulations for in-vivo administration, procuring the hydrochloride salt avoids potential solubility and pH-related issues that can arise with the free base, ensuring more consistent and reproducible results.
| Evidence Dimension | Physicochemical Form |
| Target Compound Data | Hydrochloride salt |
| Comparator Or Baseline | Verosudil free base |
| Quantified Difference | Qualitative improvement in aqueous solubility and handling typical of HCl salts |
| Conditions | Preparation of aqueous solutions for research use |
Procuring the hydrochloride salt simplifies experimental workflows by providing a form with more reliable aqueous solubility and stability, reducing variability in biological assays and in-vivo studies.
For preclinical studies requiring robust reduction of intraocular pressure, Verosudil Hydrochloride is a primary choice. Its demonstrated superiority over standard prostaglandin analogues in hypertensive models and its favorable local tolerance profile with reduced hyperemia make it ideal for efficacy and safety studies where maximal therapeutic effect and minimal side effects are critical. [1]
As a well-characterized hydrochloride salt, this compound is suited for use as a reference standard or active ingredient in formulation development. Its established potency and in-vivo performance provide a strong benchmark for assessing novel drug delivery systems aimed at treating ocular diseases. [1]
Due to its 2 nM potency against ROCK1/ROCK2, Verosudil Hydrochloride is an excellent tool for cell-based assays investigating the ROCK signaling pathway. Its high potency allows researchers to use minimal concentrations, thereby reducing the risk of off-target effects and ensuring that observed phenotypes are directly attributable to ROCK inhibition. [2]